molecular formula C8H5N3O4 B574624 4-Nitro-1H-benzimidazole-2-carboxylic acid CAS No. 189045-24-7

4-Nitro-1H-benzimidazole-2-carboxylic acid

Cat. No.: B574624
CAS No.: 189045-24-7
M. Wt: 207.145
InChI Key: CYAFDAPFBQTRBU-UHFFFAOYSA-N
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Description

4-Nitro-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a nitro group at the 4-position and a carboxylic acid group at the 2-position

Scientific Research Applications

4-Nitro-1H-benzimidazole-2-carboxylic acid has several applications in scientific research:

Safety and Hazards

Benzimidazoles can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Benzimidazoles have shown promising applications in biological and clinical studies . They have been used as corrosion inhibitors for steels, pure metals, and alloys . The future directions of benzimidazole research could involve exploring its potential applications in other fields and developing new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-benzimidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions, followed by nitration to introduce the nitro group at the 4-position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for the nitration step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

    Esterification: Methanol with sulfuric acid as a catalyst.

Major Products:

Comparison with Similar Compounds

    2-Nitrobenzimidazole: Similar structure but with the nitro group at the 2-position.

    4-Amino-1H-benzimidazole-2-carboxylic acid: The amino derivative of 4-nitro-1H-benzimidazole-2-carboxylic acid.

    1H-Benzimidazole-2-carboxylic acid: Lacks the nitro group at the 4-position.

Uniqueness: this compound is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The nitro group enhances its electron-withdrawing properties, making it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

4-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAFDAPFBQTRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666536
Record name 4-Nitro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189045-24-7
Record name 4-Nitro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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